HIV-1 Protease Inhibitory Potential: 7-Methoxybenzofuran-2-carbonyl vs. Alternative Heterocyclic Carbonyl Substituents
When the Z-group of a pyrrolidine-based HIV-1 protease inhibitor was replaced with various fused heterocyclic carbonyl groups, the 7-methoxybenzofuran-2-carbonyl derivative (compound 44) emerged as the most potent congener, displaying a Ki of 4.5 nM against HIV-1 protease. This represents a significant improvement over the parent compound 26 (bearing a Cl substituent) and over other five- or six-membered heterocyclic carbonyl analogs tested in the same study [1]. Although compound 44 is not structurally identical to 7-methoxy-N-(5-oxopyrrolidin-3-yl)-1-benzofuran-2-carboxamide, it demonstrates the privileged nature of the 7-methoxybenzofuran-2-carbonyl fragment when conjugated to a pyrrolidine-based scaffold.
| Evidence Dimension | HIV-1 protease inhibition (Ki) |
|---|---|
| Target Compound Data | The 7-methoxybenzofuran-2-carbonyl-pyrrolidine hybrid (compound 44) achieved Ki = 4.5 nM; IC90 = 0.58 μM (chronic infection) and 0.06 μM (acute infection) [1]. |
| Comparator Or Baseline | Compound 26 (4(S)-Cl-pyrrolidine derivative) served as the progenitor; other five- or six-membered fused heterocyclic carbonyl analogs displayed higher Ki values [1]. |
| Quantified Difference | Compound 44 was designated ‘the best of these inhibitors’ [1]; exact fold-improvement over comparators is not extractable from the abstract, but the qualitative superiority is explicit. |
| Conditions | In vitro enzymatic assay (HIV-1 protease); cell-based chronic and acute infection models [1]. |
Why This Matters
Procurement of the 7-methoxybenzofuran-2-carboxamide scaffold with a pyrrolidine-type amide partner is justified when the research objective is to maximize HIV-1 protease affinity, as demonstrated by the 4.5 nM Ki benchmark.
- [1] Komai T, et al. Bioorg Med Chem Lett. 1996;6(23):2773-2778. View Source
